molecular formula C18H27NO5 B2692454 Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate CAS No. 910610-25-2

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate

Cat. No. B2692454
CAS RN: 910610-25-2
M. Wt: 337.416
InChI Key: DWFDRBJHMWYBGJ-UHFFFAOYSA-N
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Description

“Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate” is a chemical compound with the CAS Number: 910610-25-2 . It has a molecular weight of 337.42 and its IUPAC name is methyl 8- ( (4- (dimethoxymethyl)phenyl)amino)-8-oxooctanoate . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27NO5/c1-22-17 (21)9-7-5-4-6-8-16 (20)19-15-12-10-14 (11-13-15)18 (23-2)24-3/h10-13,18H,4-9H2,1-3H3, (H,19,20) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate” is a white to yellow solid . Its molecular formula is C18H27NO5 and it has a molecular weight of 337.42 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

Metabolism and Transformation in Biological Systems

Research on related compounds, such as methyl esters and heptanoates, often focuses on their metabolism and transformation within biological systems. For example, studies on methyl heptanoate explore its hydrodeoxygenation on sulphided catalysts, revealing insights into the conversion processes of aliphatic esters, alcohols, and carboxylic acids in industrial and possibly biological contexts (Şenol et al., 2007).

Chemical Synthesis and Modification

The field also investigates the synthesis and structural modification of compounds with similar backbones for various applications, including drug development and material science. Research into heptalene derivatives and their transformation indicates a broader interest in modifying chemical structures for potential therapeutic or material applications (Abou‐Hadeed & Hansen, 1997).

Pharmacological and Therapeutic Research

Some related studies delve into the pharmacological properties and potential therapeutic uses of compounds with similar chemical features. For instance, investigations into bicyclic amino acid derivatives and their synthesis through Aza-Diels-Alder reactions in aqueous solution hint at the exploration of novel therapeutic agents with unique structural characteristics (Waldmann & Braun, 1991).

Analytical and Detection Techniques

Research on the analysis and detection of fatty acids with specific structural motifs underscores the importance of analytical chemistry in identifying and quantifying compounds within complex mixtures, which is crucial for both research and industrial applications (Christie, 1998).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound, including its potential hazards, safe handling procedures, and first aid measures .

Future Directions

The future directions for “Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate” are not clear from the available information. Future research could focus on understanding its synthesis, chemical reactions, mechanism of action, and potential applications .

properties

IUPAC Name

methyl 8-[4-(dimethoxymethyl)anilino]-8-oxooctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-22-17(21)9-7-5-4-6-8-16(20)19-15-12-10-14(11-13-15)18(23-2)24-3/h10-13,18H,4-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDRBJHMWYBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate

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